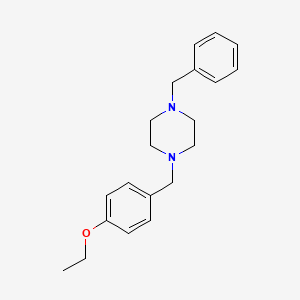

1-benzyl-4-(4-ethoxybenzyl)piperazine

Description

Properties

IUPAC Name |

1-benzyl-4-[(4-ethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-2-23-20-10-8-19(9-11-20)17-22-14-12-21(13-15-22)16-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDNMJIDSFNSCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(4-ethoxybenzyl)piperazine typically involves the reaction of piperazine with benzyl chloride and 4-ethoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(4-ethoxybenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl and ethoxybenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.

Major Products Formed

Oxidation: Formation of corresponding benzaldehyde derivatives.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-benzyl-4-(4-ethoxybenzyl)piperazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-benzyl-4-(4-ethoxybenzyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Piperazine Derivatives

Solubility and Physicochemical Properties

- Ethoxy vs. Chloro/Hydroxy Groups : The 4-ethoxy group in this compound likely enhances lipophilicity compared to polar substituents (e.g., hydroxyethyl in ). However, benzyl groups generally reduce aqueous solubility compared to compounds with ethylene spacers (e.g., 8ac in achieves 80 μM solubility due to a spacer).

- pKa and Ionization : Piperazine derivatives with direct aromatic attachments (e.g., phenyl or benzyl) exhibit lower pKa values (~3.8–5.0), reducing solubility at physiological pH. In contrast, compounds with spacers (e.g., methylene or ethylene) show higher pKa (~6–7), improving solubility .

Metabolic Stability and Detection

- Metabolic Hotspots : Piperazine rings are prone to oxidation and N-dealkylation. For instance, this compound may undergo ethoxy group demethylation or benzyl oxidation, analogous to Trelibet’s metabolic pathways .

- Analytical Detection : LC-MS and LC-DAD are reliable for identifying piperazines in biological matrices, though ethoxybenzyl derivatives may require optimized extraction protocols (e.g., dichloromethane for GC analysis) .

Cytotoxic and Therapeutic Potential

- Cancer Cell Lines : Derivatives with bulky 4-substituents (e.g., 4-chlorobenzhydryl in ) exhibit cytotoxicity, implying that the ethoxybenzyl group in the target compound could enhance tumor selectivity.

- Multi-Target Activity : Piperazine fragments in compounds like 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole inhibit BACE1 and modulate 5-HT6 receptors, highlighting the versatility of benzylpiperazine scaffolds .

Q & A

Basic: What synthetic strategies are most effective for preparing 1-benzyl-4-(4-ethoxybenzyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core piperazine ring formation : Alkylation of piperazine with benzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Substituent introduction : Sequential substitution with 4-ethoxybenzyl groups via nucleophilic aromatic substitution or coupling reactions. Ethanol or methanol is often used to enhance solubility and reaction efficiency .

Optimization :

- Temperature : Maintain 60–80°C to prevent decomposition of sensitive intermediates.

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to improve yields in biphasic systems .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Basic: How can the molecular structure of this compound be rigorously characterized?

Methodological Answer:

Key techniques include:

- NMR spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent electronic environments (e.g., ethoxybenzyl protons at δ 6.8–7.3 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, particularly for chiral analogs .

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to confirm substituent placement .

Advanced: What experimental designs are recommended to resolve contradictions in biological activity data across structurally similar piperazine derivatives?

Methodological Answer:

Contradictions often arise from:

- Variable substituent effects : For example, antiplatelet activity in some derivatives may decrease due to β-cyclodextran modifications, as observed in related compounds .

- Assay specificity : Use orthogonal assays (e.g., enzyme inhibition + receptor binding) to validate target engagement.

- Control experiments : Compare with reference compounds (e.g., 1-(4-fluorobenzyl)piperazine derivatives) to isolate substituent-specific effects .

- Statistical rigor : Apply ANOVA or multivariate analysis to account for batch-to-batch variability in synthesis .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

Substituent variation : Synthesize analogs with modified ethoxybenzyl (e.g., halogenation, methyl groups) or benzyl groups (e.g., nitro, methoxy) .

In vitro profiling :

- Enzyme assays : Test inhibition of monoamine oxidases or dopamine receptors (IC₅₀ values).

- Cellular models : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayer) .

Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like serotonin transporters .

Data integration : Cluster analogs by activity profiles to identify critical substituents (e.g., 4-ethoxy vs. 4-chloro) .

Basic: What analytical methods are critical for assessing the thermal stability and degradation pathways of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for piperazines) .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and exothermic degradation events .

- HPLC-MS : Monitor degradation products (e.g., hydrolysis of ethoxy groups to phenolic derivatives) under accelerated storage conditions (40°C/75% RH) .

Advanced: How can researchers design experiments to elucidate the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

Methodological Answer:

Radioligand binding assays : Use tritiated ligands (e.g., [³H]-spiperone for dopamine D₂ receptors) to measure Ki values .

Functional assays :

- cAMP accumulation : Test G protein-coupled receptor (GPCR) modulation .

- Calcium flux assays : For ion channel targets (e.g., T-type calcium channels) .

Mutagenesis studies : Introduce point mutations in receptor binding pockets (e.g., E167 in PLpro) to validate interaction sites .

Cross-species comparisons : Assess activity in human vs. rodent receptor isoforms to predict translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.